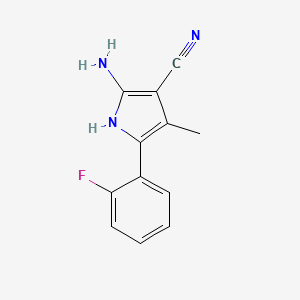

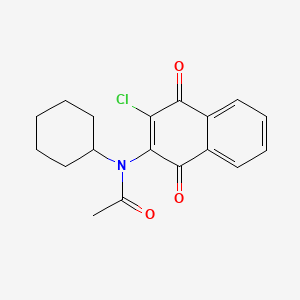

![molecular formula C26H27NO9 B1663233 (7R,9R)-9-乙酰基-7-[[(2R,4S,5S,6S)-4-氨基-5-羟基-6-甲基-2-氧烷基]氧基]-6,9,11-三羟基-8,10-二氢-7H-四苯并萘-5,12-二酮 CAS No. 58957-91-8](/img/structure/B1663233.png)

(7R,9R)-9-乙酰基-7-[[(2R,4S,5S,6S)-4-氨基-5-羟基-6-甲基-2-氧烷基]氧基]-6,9,11-三羟基-8,10-二氢-7H-四苯并萘-5,12-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML069 is a high-performance, thixotropic, two-part epoxy adhesive. It is widely used in applications requiring gap filling or non-slumping characteristics on vertical substrates. This compound is known for its strong, durable, chemically, and environmentally resistant bonds, making it suitable for various industrial applications .

科学研究应用

ML069 has a wide range of scientific research applications, including:

Chemistry: Used as an adhesive in the assembly of chemical apparatus and equipment.

Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.

Medicine: Utilized in the fabrication of medical devices and implants due to its biocompatibility and strong adhesive properties.

准备方法

Synthetic Routes and Reaction Conditions: ML069 is prepared by mixing two components: a resin and a hardener. The resin typically contains bisphenol A diglycidyl ether, while the hardener is composed of polyamines or polyamides. The components are mixed in a specific ratio, usually 1:1 by volume, and then applied to the substrate. The mixture undergoes a curing process, which can be accelerated by heat .

Industrial Production Methods: In industrial settings, ML069 is produced in large batches using automated mixing and dispensing equipment. The resin and hardener are stored in separate containers and mixed just before application. The curing process can be controlled by adjusting the temperature and humidity conditions in the production environment .

Types of Reactions:

Polymerization: The primary reaction involved in the curing of ML069 is polymerization, where the epoxy groups in the resin react with the amine groups in the hardener to form a cross-linked polymer network.

Addition Reactions: The epoxy groups undergo addition reactions with the amine groups, resulting in the formation of secondary and tertiary amines.

Common Reagents and Conditions:

Reagents: Bisphenol A diglycidyl ether (resin), polyamines or polyamides (hardener).

Conditions: Room temperature or elevated temperatures (up to 150°C) to accelerate the curing process.

Major Products Formed:

Cross-linked Polymer Network: The final product is a solid, durable, and chemically resistant polymer network that provides strong adhesive properties.

作用机制

The mechanism of action of ML069 involves the formation of a cross-linked polymer network through the polymerization of epoxy and amine groups. The molecular targets are the epoxy groups in the resin and the amine groups in the hardener. The pathways involved include the addition reactions between these functional groups, leading to the formation of strong covalent bonds and a durable polymer network .

Similar Compounds:

ML074: A two-part acrylic adhesive with similar gap-filling and non-slumping characteristics.

ML082: A retaining compound used for bonding and sealing applications.

ML111: An epoxy paste adhesive with similar properties but different curing conditions.

Uniqueness of ML069: ML069 is unique due to its high-performance characteristics, including its thixotropic nature, which allows it to be applied on vertical surfaces without slumping. It also offers excellent chemical and environmental resistance, making it suitable for a wide range of applications .

属性

CAS 编号 |

58957-91-8 |

|---|---|

分子式 |

C26H27NO9 |

分子量 |

497.5 g/mol |

IUPAC 名称 |

(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16+,17-,21+,26+/m0/s1 |

InChI 键 |

XDXDZDZNSLXDNA-LGVQOGFTSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |

同义词 |

(7R,9R)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

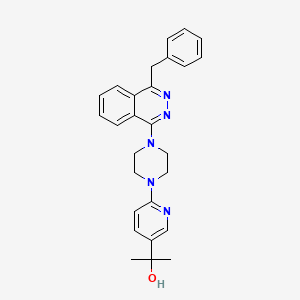

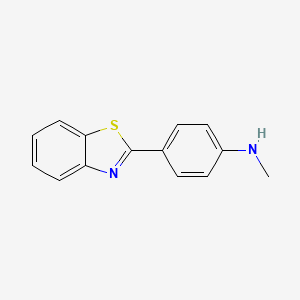

![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)

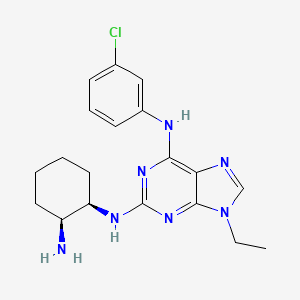

![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)

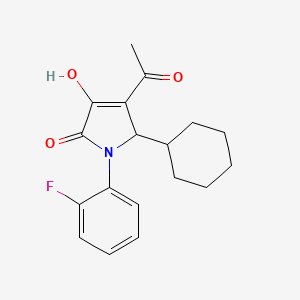

![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)

![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)

![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)

![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)

![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)

![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)